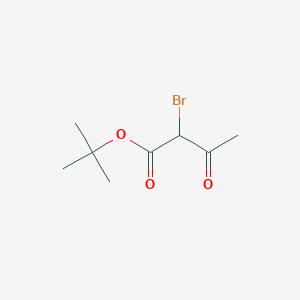

tert-butyl 2-bromo-3-oxobutanoate

Description

Significance of β-Keto Esters as Versatile Synthons

β-Keto esters are organic compounds characterized by a ketone functional group located at the beta-position relative to an ester group. fiveable.me This arrangement confers unique chemical properties that make them exceptionally versatile intermediates, or synthons, in organic synthesis. fiveable.meresearchgate.net Their significance stems from the presence of two reactive sites: an electrophilic ketone carbonyl and an ester group, as well as acidic α-protons situated between the two carbonyls. fiveable.meresearchgate.net This dual functionality allows them to participate in a wide array of chemical transformations. fiveable.meresearchgate.net

One of the most fundamental reactions of β-keto esters is their ability to form enolates upon treatment with a base. fiveable.me These enolates are key intermediates in carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, which are essential for constructing more complex molecular skeletons. fiveable.me Furthermore, β-keto esters are classic substrates for condensation reactions like the Claisen condensation, which allows for the formation of larger carbon chains. fiveable.me They are also pivotal in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net The ester group can be readily hydrolyzed and subsequently decarboxylated, providing a route to ketones, or transformed into other functional groups like amides. mdpi.comnih.gov This remarkable reactivity makes β-keto esters indispensable tools for synthetic chemists in academia and industry. researchgate.netresearchgate.net

Role of α-Halogenation in Enhancing Synthetic Utility

The introduction of a halogen atom, such as bromine, at the α-position of a β-keto ester dramatically enhances its synthetic utility. This process, known as α-halogenation, modifies the electronic properties of the molecule, creating a highly reactive electrophilic center at the α-carbon. nih.gov The inductive effect of the adjacent carbonyl group polarizes the carbon-halogen bond, making the α-carbon susceptible to nucleophilic attack. nih.gov This increased reactivity is significantly greater than that of corresponding alkyl halides. nih.gov

α-Bromo-β-keto esters are valuable precursors for a variety of synthetic transformations. They readily react with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the construction of substituted and functionalized organic molecules. For instance, they are widely used in the synthesis of furans and other heterocyclic systems. nih.gov Furthermore, the bromine atom can participate in radical reactions, opening up alternative synthetic pathways. rsc.org The ability to introduce a halogen selectively at the α-position provides chemists with a powerful handle to further functionalize the β-keto ester scaffold, thereby expanding its synthetic potential significantly. acs.orgnih.gov

Overview of tert-Butyl 2-Bromo-3-oxobutanoate as a Key Building Block

This compound is a prime example of an α-bromo-β-keto ester that has garnered considerable attention as a versatile building block in organic synthesis. Its structure incorporates the key reactive features discussed above, with the addition of a bulky tert-butyl ester group. The tert-butyl group provides steric hindrance, which can influence the regioselectivity of certain reactions. masterorganicchemistry.com Moreover, the tert-butyl ester is known for its stability under various conditions but can be selectively cleaved under acidic conditions, a useful feature in multi-step syntheses. organic-chemistry.org

The synthesis of this compound itself can be achieved through the bromination of tert-butyl acetoacetate (B1235776). acs.orgchemicalforums.com This reagent serves as a precursor for the synthesis of a wide array of complex molecules, including various heterocyclic compounds which are scaffolds for many pharmaceuticals. Its utility is demonstrated in reactions where it acts as an electrophile, reacting with nucleophiles to form more elaborate structures. The combination of the reactive α-bromo ketone system with the unique properties of the tert-butyl ester makes this compound a valuable and highly utilized reagent in the toolbox of modern organic chemists.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃BrO₃ | nih.govchemsynthesis.com |

| Molecular Weight | 237.09 g/mol | nih.govchemsynthesis.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 36082-04-9 | nih.gov |

| Canonical SMILES | CC(=O)C(C(=O)OC(C)(C)C)Br | nih.gov |

| InChIKey | RSLRKDAIIQXZHX-UHFFFAOYSA-N | nih.govchemsynthesis.com |

Structure

3D Structure

Properties

CAS No. |

36082-04-9 |

|---|---|

Molecular Formula |

C8H13BrO3 |

Molecular Weight |

237.09 g/mol |

IUPAC Name |

tert-butyl 2-bromo-3-oxobutanoate |

InChI |

InChI=1S/C8H13BrO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,1-4H3 |

InChI Key |

RSLRKDAIIQXZHX-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(=O)OC(C)(C)C)Br |

Canonical SMILES |

CC(=O)C(C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of Tert Butyl 2 Bromo 3 Oxobutanoate and Analogues

Nucleophilic Substitution Reactions at the α-Bromo Position

The presence of a bromine atom at the α-position adjacent to a ketone makes tert-butyl 2-bromo-3-oxobutanoate and related α-halo ketones particularly reactive towards nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity of this position is significantly enhanced due to the electronic influence of the neighboring carbonyl group. youtube.com This group helps to stabilize the trigonal bipyramidal transition state of the SN2 reaction through conjugation, thereby lowering the activation energy compared to a standard alkyl halide. youtube.com Consequently, SN2 reactions at this site are remarkably facile. youtube.com

Conversely, the corresponding unimolecular (SN1) pathway is highly disfavored. The formation of a carbocation at the α-position is destabilized by the electron-withdrawing nature of the adjacent carbonyl, making this intermediate energetically inaccessible. youtube.com This pronounced preference for the SN2 pathway makes α-bromo-β-ketoesters reliable substrates for controlled substitution reactions. This reactivity has been documented in various systems, including complex steroidal molecules featuring a 9α-bromo-11-keto motif, underscoring the general applicability of this reaction. rsc.org

Carbonyl Group Transformations

Reduction Reactions of the Keto Group

The ketone functionality within this compound is amenable to various reduction reactions, offering a pathway to chiral building blocks. A significant application is the enantioselective reduction of the keto group to a secondary alcohol, which can be achieved with high precision using enzymatic methods. For instance, studies on analogous alkyl 4-halo-3-oxobutanoates have demonstrated that carbonyl reductase enzymes, such as S1 from Candida magnoliae, can effectively catalyze this transformation. masterorganicchemistry.com

These biocatalytic systems, often utilizing a whole-cell approach that co-expresses the carbonyl reductase with a cofactor regenerating enzyme like glucose dehydrogenase, can produce enantiomerically pure (S)-3-hydroxy esters. masterorganicchemistry.com Such enzymatic reductions are noted for their high stereoselectivity, providing access to valuable chiral synthons that are precursors for complex molecules. masterorganicchemistry.com

Condensation Reactions with Carbonyl Compounds

The active methylene (B1212753) group of the β-ketoester moiety can participate in condensation reactions with various carbonyl compounds, most notably aldehydes. A prime example of this reactivity is the Knoevenagel condensation. Research on the closely related ethyl 4-chloro-3-oxobutanoate shows that it readily condenses with a range of aromatic aldehydes in the presence of a mild base catalyst like morpholine/acetic acid. acs.org This reaction proceeds at room temperature to yield ethyl 2-chloroacetyl-3-arylpropenoates, demonstrating a powerful method for carbon-carbon bond formation. acs.org The reaction conditions can be modified, for example by using ionic liquids as the solvent, to provide a greener protocol than traditional methods that use refluxing benzene (B151609) or toluene. acs.org

Cyclopropanation Reactions

Recent advances in photochemistry have highlighted the utility of α-bromo-β-ketoesters in the synthesis of highly substituted cyclopropane (B1198618) rings, which are valuable structural motifs in pharmaceuticals and natural products. clockss.org

Intermolecular Organophotocatalytic Cyclopropanation with Unactivated Olefins

A novel and efficient method for the direct intermolecular cyclopropanation of unactivated olefins utilizes this compound as a key reagent under organophotocatalytic conditions. clockss.orggoogle.com This transformation is catalyzed by a benzothiazinoquinoxaline derivative (PC-2) and can be performed with as little as 0.5 mol% of the catalyst in the presence of air and moisture. youtube.comclockss.org The reaction demonstrates broad functional group tolerance, accommodating substrates with acids, alcohols, halides, and various other functionalities. chemsynthesis.com

In a specific example, the reaction of this compound with 4-phenylbutene yielded the corresponding cyclopropane adduct in 62% yield. chemsynthesis.com The process is initiated by the photocatalyst, which, upon irradiation with visible light, effects the reduction of the α-bromo-β-ketoester, leading to the formation of a radical intermediate that engages the olefin to construct the cyclopropane ring. clockss.orgchemsynthesis.com

Table 1: Intermolecular Cyclopropanation of Olefins with α-Bromo-β-ketoesters This table presents a selection of substrates and yields from the study on organophotocatalytic cyclopropanation. chemsynthesis.com

| α-Bromo-β-ketoester | Olefin | Product Yield |

|---|---|---|

| Methyl 2-bromo-3-oxobutanoate | 4-Phenylbutene | 80% |

| Ethyl 2-bromo-3-oxobutanoate | 4-Phenylbutene | 56% |

| This compound | 4-Phenylbutene | 62% |

| Methyl 2-bromo-3-oxobutanoate | 4-(Naphthalen-1-yl)but-1-ene | 73% |

| Methyl 2-bromo-3-oxobutanoate | 4-(4-Methoxyphenyl)but-1-ene | 72% |

| Methyl 2-bromo-3-oxobutanoate | 4-(4-(Trifluoromethyl)phenyl)but-1-ene | 86% |

| Methyl 2-bromo-3-oxobutanoate | Pent-4-en-1-ol | 55% |

Photoredox-Catalyzed Intramolecular Cyclopropanation of Alkenes

In addition to intermolecular reactions, α-bromo-β-keto esters are excellent substrates for intramolecular cyclopropanation through a photoredox-catalyzed pathway. chemsynthesis.com This process allows for the synthesis of functionalized bicyclic cyclopropanes from substrates containing both the α-bromo-β-keto ester moiety and an alkene tether. rsc.org

The reaction proceeds in a one-pot sequence under exceptionally mild conditions, typically at room temperature in an aqueous medium with a photoredox catalyst and a mild base such as 2,6-lutidine. rsc.orgchemsynthesis.com The process involves an initial intramolecular radical addition of the ester to the olefin, followed by a cyclization step to form the cyclopropane ring. chemsynthesis.com This method is compatible with a wide array of alkenes and functional groups on the ester, including those that are sensitive to acid or base. rsc.orgchemsynthesis.com

Dynamic Kinetic Asymmetric Transformations (DyKAT)

Dynamic Kinetic Asymmetric Transformation (DyKAT) is a powerful strategy for the stereoselective synthesis of chiral molecules from racemic starting materials. In the context of α-halo-β-keto esters like this compound, DyKAT processes are particularly valuable as they can establish multiple stereocenters with high levels of control.

Racemic β-halo-α-keto esters can be effectively resolved through DyKAT in various asymmetric reactions. For instance, the use of a chiral N,N'-dioxide-nickel(II) complex as a catalyst enables the dynamic kinetic asymmetric carbonyl-ene reaction of these substrates. rsc.org This process yields β-halo-α-hydroxy esters with two adjacent chiral centers, one of which is a quaternary carbon, in good yields and with high diastereoselectivity and excellent enantioselectivity, without the need for an external base. rsc.org Similarly, a chiral N-heterocyclic carbene (NHC) can catalyze the dynamic kinetic resolution of β-halo-α-keto esters via an asymmetric cross-benzoin reaction with aldehydes. nih.gov This method produces fully substituted β-halo glycolic ester products with high enantio- and diastereocontrol. nih.gov The success of this DyKAT relies on the greater electrophilicity of the α-keto ester towards the Breslow intermediate formed from the NHC and the aldehyde. nih.gov

Furthermore, organocatalytic direct aldol (B89426) reactions of racemic β-bromo-α-keto esters with nucleophiles like nitromethane (B149229) and acetone (B3395972) have been shown to proceed via a DyKAT manifold. nih.gov These reactions provide access to fully substituted α-glycolic acid derivatives bearing a β-stereocenter in high yields and with excellent stereocontrol. nih.gov Mechanistic studies have indicated that these transformations operate under a Type I DyKAT, where the catalyst facilitates the racemization of the β-bromo-α-keto ester. nih.gov

The general principle behind the DyKAT of β-halo-α-keto esters involves the in-situ racemization of the stereocenter bearing the halogen. This is often facilitated by the acidic nature of the α-proton and the ability of the catalyst system to promote enolization or a similar reversible process. The chiral catalyst then selectively reacts with one of the rapidly interconverting enantiomers of the substrate, funneling the racemic mixture into a single, highly enriched stereoisomer of the product.

Table 1: Examples of Dynamic Kinetic Asymmetric Transformations of β-Halo-α-Keto Esters

| Reaction Type | Catalyst System | Nucleophile/Reactant | Product Type | Key Features |

| Carbonyl-ene | Chiral N,N'-dioxide-Ni(II) complex | Alkene | β-Halo-α-hydroxy esters | Good yields, high dr and ee; forms vicinal tri- and tetrasubstituted carbon centers. rsc.org |

| Cross-benzoin | Chiral N-heterocyclic carbene (NHC) | Aldehyde | Fully substituted β-halo glycolic esters | High diastereo- and enantioselectivity; chemoselective reaction. nih.gov |

| Aldol (Henry) | Organocatalyst | Nitromethane | Fully substituted α-glycolic acid derivatives | Excellent yield, high relative and absolute stereocontrol; proceeds via Type I DyKAT. nih.gov |

| Aldol | Organocatalyst | Acetone | Fully substituted α-glycolic acid derivatives | Excellent yield, high relative and absolute stereocontrol. nih.gov |

Elimination Reactions Leading to α,β-Unsaturated Carbonyl Compounds

The presence of a bromine atom at the α-position of this compound facilitates its conversion into α,β-unsaturated carbonyl compounds through elimination reactions. This transformation is a valuable method for introducing carbon-carbon double bonds into a molecular framework, providing access to important synthetic intermediates.

The general mechanism for this elimination involves the removal of the α-bromo and a β-hydrogen atom. This process is typically promoted by a base. For instance, treating an α-bromo carbonyl compound with a base like pyridine (B92270) can induce an E2 elimination reaction. youtube.com The base abstracts a proton from the β-carbon, leading to the formation of a double bond between the α- and β-carbons and the expulsion of the bromide ion. youtube.com The choice of base and reaction conditions can influence the efficiency and outcome of the elimination. Bulky bases, such as potassium tert-butoxide, are known to favor the formation of the less substituted (Hofmann) alkene product in elimination reactions. masterorganicchemistry.com

In the case of this compound, elimination of hydrogen bromide would lead to the formation of tert-butyl 2-acetyl-2-propenoate. These resulting α,β-unsaturated keto esters are versatile Michael acceptors, readily undergoing conjugate addition reactions with various nucleophiles. youtube.com

Palladium-catalyzed reactions of allylic esters of β-keto carboxylates also provide a pathway to α,β-unsaturated ketones. nih.gov In these reactions, a palladium enolate is formed after decarboxylation, which can then undergo β-hydrogen elimination to yield the α,β-unsaturated ketone. nih.gov While this specific methodology involves allylic esters, the principle of β-hydrogen elimination from a metal enolate intermediate is a relevant concept in the broader context of forming α,β-unsaturated carbonyl compounds.

Table 2: General Conditions for Elimination Reactions of α-Bromo Carbonyls

| Substrate Type | Reagent | Product Type | Mechanism |

| α-Bromo aldehyde/ketone | Pyridine, heat | α,β-Unsaturated aldehyde/ketone | E2 elimination. youtube.com |

| α-Bromo ester | Potassium tert-butoxide | α,β-Unsaturated ester | E2 elimination (often favors Hofmann product). masterorganicchemistry.com |

| Allyl β-keto carboxylate | Palladium catalyst | α,β-Unsaturated ketone | β-Hydrogen elimination from a palladium enolate. nih.gov |

Diazo Transfer Reactions and α-Diazo-β-Keto Ester Formation

Diazo transfer reactions are a fundamental method for the synthesis of diazo compounds, which are highly versatile intermediates in organic synthesis. The reaction of a β-keto ester, such as the parent compound tert-butyl 3-oxobutanoate, with a diazo transfer reagent leads to the formation of an α-diazo-β-keto ester. One of the earliest and most common methods for this transformation is the Regitz diazo-transfer reaction. researchgate.net

The synthesis of α-diazo-β-keto esters is typically achieved by reacting the corresponding β-keto ester with a sulfonyl azide (B81097), such as tosyl azide (TsN₃) or 4-acetamidobenzenesulfonyl azide (p-ABSA), in the presence of a base. mdpi.compku.edu.cn The base deprotonates the active methylene group of the β-keto ester, and the resulting enolate attacks the terminal nitrogen of the sulfonyl azide. Subsequent fragmentation of the intermediate leads to the desired α-diazo-β-keto ester and the corresponding sulfonamide.

For example, tert-butyl 2-diazo-3-oxobutanoate can be prepared from tert-butyl 3-oxobutanoate via a diazo transfer reaction. researchgate.net These α-diazo-β-keto esters are valuable precursors for a variety of transformations, including the synthesis of α-diazo-β-hydroxy esters through reduction, which are themselves useful chiral building blocks. mdpi.comresearchgate.netnih.gov The diazo group can also be a precursor to carbenes or carbenoids, which can undergo a wide range of insertion and cyclopropanation reactions.

The efficiency of the diazo transfer reaction can be influenced by the choice of the diazo transfer reagent and the reaction conditions. Phase-transfer catalysis has been employed to improve the efficiency of diazo transfer reactions, particularly for substrates like di-tert-butyl malonate. researchgate.netorgsyn.org

Table 3: Reagents and Conditions for Diazo Transfer Reactions

| β-Keto Ester Substrate | Diazo Transfer Reagent | Base/Catalyst | Product |

| tert-Butyl 3-oxobutanoate | Tosyl azide | Base (e.g., triethylamine) | tert-Butyl 2-diazo-3-oxobutanoate. researchgate.netthieme-connect.de |

| Various β-keto esters | 4-acetamidobenzenesulfonyl azide (p-ABSA) | Amine (e.g., t-BuNH₂) | Corresponding α-diazo-β-keto esters. mdpi.com |

| Di-tert-butyl malonate | Tosyl azide | Phase-transfer catalyst (e.g., Aliquat 336) | Di-tert-butyl diazomalonate. orgsyn.org |

Stereoselective Transformations and Chiral Induction with Tert Butyl 2 Bromo 3 Oxobutanoate

Asymmetric Transformations Involving β-Stereogenic α-Ketoesters

The synthesis of chiral molecules containing β-stereogenic α-ketoesters is a significant area of organic chemistry, as these motifs are valuable chiral building blocks. acs.org The class of α-heteroatom-substituted β-keto esters, to which tert-butyl 2-bromo-3-oxobutanoate belongs, are important substrates in these transformations. acs.org One of the key strategies employed is dynamic kinetic resolution, often utilizing transfer hydrogenation reactions with specific catalysts. acs.org

For instance, Noyori–Ikariya type catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], are highly effective for the enantioselective transfer hydrogenation of α-heteroatom-substituted β-keto esters. acs.org These reactions can proceed with excellent enantioselectivity, producing chiral products with defined stereocenters. acs.org Research has shown that the nature of the α-substituent can significantly influence the stereochemical outcome of the reduction. acs.org In some cases, the presence of an α-substituent leads to an opposite sense of stereoinduction compared to its unsubstituted counterpart. acs.org The ability to generate all-carbon quaternary centers with high enantioselectivity from related ketoesters further highlights the synthetic utility of this class of compounds. acs.org

Diastereoselective Mannich Reactions of α-Acetoxy-β-Keto Esters

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. When applied to substrates like α-substituted-β-keto esters, it can generate products with multiple stereocenters. While studies may feature an acetoxy group, the principles are applicable to other α-heteroatom-substituted esters like this compound.

A highly diastereo- and enantioselective Mannich reaction of α-acetoxy-β-keto esters with isatin (B1672199) imines has been successfully developed using an organocatalyst. khalsacollege.edu.in This reaction creates 3-substituted-3-aminooxindole derivatives that possess two adjacent tetra-substituted stereocenters. khalsacollege.edu.in The use of a quinine-derived thiourea (B124793) organocatalyst was shown to smoothly promote the asymmetric reaction, yielding products in high yields, excellent diastereomeric ratios (dr), and high enantiomeric excess (ee). khalsacollege.edu.in The reaction conditions were optimized using 10 mol% of the catalyst with 4 Å molecular sieves in a solvent like MTBE at room temperature. khalsacollege.edu.in This methodology proved effective for a range of substituted isatin imines, including those with fluoro, chloro, bromo, and iodo groups. khalsacollege.edu.in

To demonstrate the practical utility, a scale-up reaction of α-acetoxy-β-ketoester with N-benzylisatin imine on a 1.0 mmol scale yielded the desired product in 89% yield with 91% ee and a diastereomeric ratio greater than 20:1. khalsacollege.edu.in Similarly, cinchona alkaloids have been used to catalyze the enantioselective Mannich reaction of β-keto esters with acyl aryl imines, achieving yields of 81-99% and enantioselectivities of 80-96% ee. nih.gov

Table 1: Diastereoselective Mannich Reaction of α-Acetoxy-β-ketoester with Substituted Isatin Imines Data sourced from a study on the organocatalytic stereoselective Mannich reaction of α-acetoxy-β-keto esters with isatin imines. khalsacollege.edu.in

| Entry | Imine Substituent (at position 5) | Yield (%) | ee (%) | dr |

| 1 | H | 90 | 92 | >20:1 |

| 2 | Fluoro | 93 | 94 | >20:1 |

| 3 | Chloro | 92 | 93 | >20:1 |

| 4 | Bromo | 91 | 92 | >20:1 |

| 5 | Iodo | 89 | 91 | >20:1 |

| 6 | Methyl | 85 | 90 | >20:1 |

Chiral Auxiliary-Mediated Stereoselective Conversions (e.g., Sulfinamides)

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical course of a reaction. Enantiopure sulfinamides, particularly 2-methyl-2-propanesulfinamide (tert-butanesulfinamide) developed by Ellman, are highly versatile for this purpose. sigmaaldrich.comrsc.org

The general strategy involves the condensation of the chiral sulfinamide with a ketone or aldehyde. sigmaaldrich.com For a substrate like this compound, the keto group would condense with (R)- or (S)-tert-butanesulfinamide to yield a chiral N-tert-butanesulfinyl imine. sigmaaldrich.com This sulfinyl group then acts as a potent chiral directing group, activating the imine for nucleophilic addition and controlling the facial selectivity of the approach. sigmaaldrich.com This method allows for the synthesis of a wide array of chiral amines, including those with multiple stereocenters, with high diastereoselectivity. rsc.orgnih.gov After the key stereocenter-forming reaction, the sulfinyl auxiliary can be easily cleaved under mild acidic conditions to furnish the desired chiral primary amine. sigmaaldrich.com This methodology has been applied to the synthesis of complex natural products and various nitrogen-containing heterocycles, such as chiral aziridines and pyrrolidines. sigmaaldrich.comrsc.org

Table 2: Diastereoselectivity in Reactions Mediated by tert-Butanesulfinamide Auxiliary Data sourced from studies on the applications of chiral sulfinamides. rsc.orgnih.gov

| Reaction Type | Substrates | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) |

| Grignard Addition | (S)-tert-butanesulfinimine | up to 94% de rsc.org |

| Decarboxylative Mannich Reaction | β-keto acids and tBS-imines | excellent diastereoselectivity nih.gov |

| Pyrrolidine Synthesis | Self-condensation of chiral tert-butanesulfinyl imines | high diastereoselectivities sigmaaldrich.com |

Enantioselective Fluorination of α-Substituted β-Keto Esters

The introduction of fluorine into organic molecules can significantly alter their biological properties, making enantioselective fluorination a critical transformation. For α-substituted β-keto esters like this compound, this reaction can generate a chiral quaternary center containing fluorine.

A significant breakthrough in this area was the use of a TADDOL-titanium complex as a catalyst for the α-fluorination of α-substituted acyclic β-keto esters. researchgate.net Using an electrophilic fluorine source such as Selectfluor®, this method yields the corresponding α-fluoro products with enantiomeric excesses ranging from 33% to 90%. researchgate.net Other successful catalytic systems have been developed, including those based on chiral palladium-BINAP complexes. researchgate.net Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has also been effectively employed for the catalytic enantioselective electrophilic fluorination of β-keto esters. researchgate.net These methods provide access to chiral α-fluoro-β-keto esters, which are valuable building blocks in medicinal chemistry.

Table 3: Catalytic Enantioselective Fluorination of β-Keto Esters Data sourced from research on catalytic fluorination methods. researchgate.netresearchgate.net

| Catalyst System | Fluorinating Agent | Substrate Type | Enantiomeric Excess (ee) |

| Ti-TADDOL Complex | Selectfluor® | α-substituted β-keto esters | up to 90% researchgate.net |

| Chiral Quaternary Ammonium Salt | Electrophilic N-F Reagent | β-keto esters | Good enantioselectivity researchgate.net |

| Palladium-BINAP Complex | Electrophilic N-F Reagent | β-keto esters | High enantioselectivity researchgate.net |

| Iron(III)-Salan Complex | N-F Reagent | β-keto esters | good-to-excellent ee values researchgate.net |

Stereocontrol in Cycloaddition Processes (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful method for forming six-membered rings with up to four new stereocenters. electronicsandbooks.com The stereochemical outcome is highly dependent on the nature of the diene and dienophile. The presence of specific substituents can exert profound control over the stereoselectivity of the cycloaddition.

Research has demonstrated that a bromine substituent on a diene can lead to dramatic and even complete π-diastereofacial and endo/exo stereoselection in both intermolecular and intramolecular Diels-Alder reactions. electronicsandbooks.comnih.govanu.edu.au In one study, the cycloaddition of a non-brominated diene precursor resulted in four diastereomeric products in a 55:13:16:16 ratio. nih.gov In stark contrast, the analogous bromine-containing diene gave only a single stereoisomer within the limits of detection. electronicsandbooks.comnih.gov This powerful directing effect is attributed to the influence of the bromine atom on the transition state energetics of the cycloaddition. electronicsandbooks.com While this compound itself is a potential dienophile rather than a diene, this principle underscores the significant role a bromine atom can play in directing stereochemical outcomes in cycloaddition processes. The stereochemistry of the dienophile itself is generally preserved in the final cyclohexene (B86901) product. masterorganicchemistry.com

Table 4: Influence of Bromine Substituent on Diels-Alder Stereoselectivity Data sourced from an experimental-computational investigation on chiral dienols. electronicsandbooks.comnih.gov

| Diene Precursor | Number of Diastereomeric Products | Ratio of Diastereomers |

| Non-brominated Analogue | 4 | 55:13:16:16 |

| Bromine-containing Analogue | 1 | Single stereoisomer detected |

Catalytic Methodologies in Tert Butyl 2 Bromo 3 Oxobutanoate Chemistry

Organocatalysis for Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. In the context of α-halo-β-ketoesters such as tert-butyl 2-bromo-3-oxobutanoate, organocatalysts, particularly those derived from cinchona alkaloids, have shown significant promise in mediating enantioselective transformations. These catalysts can facilitate reactions like α-functionalization, where the chiral catalyst controls the stereochemical outcome.

Research in this area has demonstrated the utility of hybrid amide-based cinchona alkaloid derivatives in the asymmetric α-chlorination of various β-keto esters. acs.org While this study does not specifically employ this compound, the principles are directly applicable. The catalyst, bearing both a quaternary ammonium (B1175870) salt moiety for phase-transfer catalysis and a hydrogen-bonding amide group, creates a well-defined chiral environment. This dual functionality is crucial for achieving high enantioselectivity. In a typical reaction, the enolate of the β-keto ester is generated in the presence of a base and complexes with the chiral catalyst. The subsequent approach of the electrophilic halogenating agent is directed by the catalyst's steric and electronic properties, leading to the formation of one enantiomer in excess.

The success of these systems suggests that this compound could be a substrate for similar organocatalytic processes. For instance, it could participate as an electrophile in reactions with various nucleophiles, with the organocatalyst controlling the facial selectivity of the attack on the nucleophile. Alternatively, the enolate of tert-butyl acetoacetate (B1235776) could be asymmetrically brominated using an organocatalyst to produce chiral this compound. N-tert-butyl triazolylidenes have also been explored as catalysts for the enantioselective (3+2) annulation of α,β-unsaturated acyl azoliums, highlighting the versatility of organocatalysis in constructing complex ring systems. nih.gov

Table 1: Organocatalytic Asymmetric Chlorination of β-Keto Esters with Cinchona Alkaloid-Derived Catalysts (Data based on analogous reactions)

| Catalyst | Substrate | Halogenating Agent | Solvent | Yield (%) | ee (%) |

| Hybrid Cinchona-Amide | Indanone Carboxylate | NCS | Toluene | >99 | 97 |

| Hybrid Cinchona-Amide | Tetralone Carboxylate | NCS | Toluene | 98 | 95 |

NCS: N-Chlorosuccinimide. Data is illustrative of the potential for asymmetric transformations of related β-keto esters. acs.org

Photoredox Catalysis for C-C Bond Formation

Visible-light photoredox catalysis has gained prominence as a mild and efficient method for forging new chemical bonds. This strategy relies on the ability of a photocatalyst to absorb light and initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of transformations. For this compound, photoredox catalysis opens avenues for C-C bond formation through the generation of a carbon-centered radical.

Upon irradiation with visible light, a photocatalyst can be excited to a long-lived triplet state, which is a potent oxidant or reductant. In the context of this compound, a reductive quenching cycle could be envisioned. The excited photocatalyst would transfer an electron to the C-Br bond of the ketoester, leading to its cleavage and the formation of a bromide anion and an α-carbonyl radical. This radical species can then engage in C-C bond-forming reactions, such as addition to alkenes or alkynes.

While direct studies on this compound in this context are not prevalent, related transformations have been extensively reported. For example, visible-light-induced dual C-C bond formation has been achieved through the selective C(sp³)–H bond cleavage of ethers and their addition to activated alkenes, leading to alkylated oxindoles. rsc.org Similarly, photoredox-catalyzed halotrifluoromethylations of alkynes demonstrate the generation of radical intermediates that add across triple bonds. rsc.org These examples underscore the potential of using this compound as a source of an acylmethyl radical for the construction of new C-C bonds under mild, light-driven conditions. The reaction could be applied to the synthesis of complex carbonyl compounds by coupling with a variety of radical acceptors. nih.govresearchgate.netnih.govmdpi.com

Table 2: Potential Photoredox-Catalyzed Reactions Involving α-Halo Carbonyl Compounds (Data based on analogous reactions)

| Photocatalyst | Substrate | Coupling Partner | Reaction Type | Product Type |

| Eosin Y | Cyclopropylaniline | 3-Cyanochromone | [3+2] Cycloaddition | Cyclopentachromene |

| Ru(bpy)₃²⁺ | Tetrahydrofurfuryl Alcohol | Alkene | C(sp³)-H Alkylation | Alkylated Alcohol |

| Ir(ppy)₃ | Alkyne | Et₃N·3HF | Halotrifluoromethylation | Tetrasubstituted Alkene |

Data is illustrative of the potential for photoredox-catalyzed C-C bond formation with related systems. rsc.orgnih.govnih.gov

Metal-Catalyzed Reactions

Copper and titanium complexes are well-established catalysts for a wide range of asymmetric transformations. In the chemistry of this compound, these metals can be employed to catalyze enantioselective additions and cycloadditions.

Copper(I) complexes, in conjunction with chiral ligands such as bisoxazolines (Box) or phosphines, are particularly effective in activating α,β-unsaturated systems and facilitating asymmetric reactions. Although direct examples with this compound are scarce, copper-catalyzed enantioselective propargylic [3+2] cycloadditions with related substrates highlight the potential. rsc.org In such a reaction, a chiral copper(I) complex could coordinate to the ketoester, rendering the α-position susceptible to nucleophilic attack in an enantioselective manner. Furthermore, copper-catalyzed enantioselective arylalkynylation of alkenes demonstrates the generation of radical intermediates under thermal conditions, which could be a viable pathway for functionalizing our target compound. rsc.org The use of chiral cationic copper catalysts has also been reported for the enantioselective intermolecular benzylic C(sp³)-H amination, showcasing the versatility of copper catalysis. chemrxiv.orgnih.govnih.gov

Titanium(IV) complexes, often derived from chiral diols like TADDOL or BINOL, are powerful Lewis acids for promoting asymmetric reactions. While specific applications with this compound are not widely documented, the principles of titanium-catalyzed asymmetric synthesis are well-established. For instance, titanium complexes are known to catalyze asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. In a potential application, a chiral titanium(IV) complex could coordinate to the carbonyl oxygen of this compound, activating it towards nucleophilic attack and controlling the stereochemistry of the newly formed bond.

Table 3: Examples of Asymmetric Reactions Catalyzed by Copper and Titanium Complexes (Data based on analogous reactions)

| Metal | Chiral Ligand | Reaction Type | Substrate | Product ee (%) |

| Copper | Pybox-diPh | [3+2] Cycloaddition | Propargylic Ester | up to 95 |

| Copper | BOPA | Arylalkynylation | Alkene | up to 94 |

| Titanium | BINOL | Diels-Alder | α,β-Unsaturated Ketone | >99 |

Data is illustrative of the potential for asymmetric catalysis with related systems. rsc.orgrsc.org

Zinc-mediated reactions, particularly the Reformatsky reaction, are classic methods for the formation of β-hydroxy esters. nih.govwikipedia.org This reaction involves the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester to form an organozinc reagent, known as a Reformatsky enolate. This enolate is then reacted with a carbonyl compound, such as an aldehyde or ketone, to afford the corresponding β-hydroxy ester after acidic workup.

This compound is an ideal substrate for the Reformatsky reaction. The reaction would proceed as follows:

Formation of the Reformatsky Reagent: Metallic zinc reacts with this compound to form the zinc enolate.

Nucleophilic Addition: The zinc enolate adds to the carbonyl carbon of an aldehyde or ketone.

Workup: Acidic workup protonates the resulting alkoxide to yield the β-hydroxy-α-acetyl-γ-butyrolactone derivative.

The Reformatsky reaction is known for its tolerance of a wide range of functional groups. Recent advances have focused on developing asymmetric versions of this reaction, employing chiral ligands to control the stereochemical outcome. theaic.orgresearchgate.net For instance, the use of chiral amino alcohols or diamines in conjunction with diethylzinc (B1219324) (Et₂Zn) can lead to the formation of β-hydroxy esters with high enantioselectivity.

Table 4: Diastereoselective Reformatsky Reaction with a Chiral Auxiliary (Data based on analogous reactions)

| α-Halo Ester | Carbonyl Compound | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |

| Ethyl bromoacetate (B1195939) | Isatin-derived N-sulfinyl ketimine | N-sulfinyl | 98:2 |

Data is illustrative of the potential for diastereoselective Reformatsky reactions. theaic.org

Acid and Base Catalysis in Synthetic Pathways

Acid and base catalysis play a fundamental role in the synthesis and subsequent reactions of this compound.

Acid Catalysis: The synthesis of the parent compound, tert-butyl acetoacetate, can be achieved through acid-catalyzed Claisen condensation. In the context of this compound, acid catalysis can be employed for its hydrolysis. Treatment with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water will lead to the cleavage of the tert-butyl ester group, yielding 2-bromo-3-oxobutanoic acid. This carboxylic acid is prone to decarboxylation upon heating to afford bromoacetone. The stereochemistry of α-brominated ketosteroids has been studied, providing insights into the factors controlling the direction of enolization and subsequent bromination under acidic conditions. acs.org

Base Catalysis: The α-proton of this compound is acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions. More significantly, in the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction. msu.edulibretexts.orgpressbooks.pub The use of a bulky base, such as potassium tert-butoxide, is known to favor the formation of the less substituted alkene (Hofmann product). masterorganicchemistry.com In this case, elimination of HBr would lead to the formation of tert-butyl 2-acetylacrylate. The choice of base and reaction conditions can thus be used to direct the reactivity of this compound towards either substitution or elimination pathways. The reactivity of α-haloketones with various nucleophiles is well-documented and provides a basis for predicting the outcome of base-catalyzed reactions. nih.gov

Table 5: Base-Promoted Elimination of Alkyl Halides (Data based on analogous reactions)

| Alkyl Halide | Base | Major Product | Minor Product |

| 2-Bromobutane | EtO⁻ | 2-Butene (Zaitsev) | 1-Butene (Hofmann) |

| 2-Bromobutane | t-BuO⁻ | 1-Butene (Hofmann) | 2-Butene (Zaitsev) |

Data is illustrative of the regioselectivity in E2 elimination reactions. msu.edumasterorganicchemistry.com

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding Reaction Kinetics and Rate-Determining Steps

The kinetics of reactions involving tert-butyl 2-bromo-3-oxobutanoate, such as nucleophilic substitution or enolate formation, are critical for optimizing reaction conditions. The rate law of a reaction, which describes how the rate depends on the concentration of reactants, is determined by the slowest step in the reaction mechanism, known as the rate-determining step.

For instance, in a typical nucleophilic substitution reaction, the rate may depend on the concentration of both the this compound and the nucleophile, suggesting a bimolecular (SN2) mechanism. In such a case, the attack of the nucleophile on the α-carbon and the departure of the bromide ion would occur in a single, concerted step. Alternatively, if the reaction proceeds through a carbocation intermediate (SN1 mechanism), the rate-determining step would be the unimolecular dissociation of the bromide ion, and the rate would primarily depend on the concentration of the substrate.

Characterization of Reaction Intermediates (e.g., Enols, Bromozincimino Esters)

Reactions of this compound proceed through various transient species or intermediates that are often not directly observable but can be inferred or characterized using spectroscopic and computational methods.

Bromozincimino Esters in the Reformatsky Reaction: In the context of the Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound in the presence of zinc metal, a key intermediate is the organozinc reagent, often referred to as a Reformatsky enolate or, more accurately, a bromozincio-ester. For this compound, this intermediate would be a bromozincimino ester. Its formation involves the oxidative insertion of zinc into the carbon-bromine bond. These intermediates are generally not isolated but are generated in situ and react immediately with the electrophilic carbonyl compound. The structure of these organozinc intermediates can influence the stereochemical outcome of the reaction.

Elucidation of Catalytic Cycles in Photoredox and Organocatalytic Processes

Modern synthetic methods often employ catalysts to achieve efficient and selective transformations. Understanding the catalytic cycle is essential for optimizing these reactions.

Photoredox Catalysis: In photoredox catalysis, a photocatalyst, upon excitation by light, can initiate single-electron transfer (SET) processes. For a substrate like this compound, a plausible photoredox cycle could involve the reduction of the carbon-bromine bond by an excited photocatalyst to generate a carbon-centered radical at the α-position. This radical can then participate in various bond-forming reactions. The catalytic cycle is completed by the regeneration of the ground-state photocatalyst through another SET event. The specific details of the cycle, including the nature of the photocatalyst and any co-catalysts, would dictate the reaction's feasibility and outcome.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions. In asymmetric reactions of α-halo-β-keto esters, chiral amines or cinchona alkaloids are often used. A general organocatalytic cycle for the α-functionalization of this compound would likely involve the formation of an enamine or enolate intermediate through interaction with the catalyst. This intermediate would then react with an electrophile. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to a stereoselective product. The final step involves the release of the product and regeneration of the catalyst.

Stereochemical Models and Transition State Analysis for Asymmetric Induction

In asymmetric synthesis, understanding the origin of stereoselectivity is paramount. This involves developing stereochemical models and analyzing the transition states of the stereodetermining step.

For reactions involving this compound with chiral catalysts, the formation of diastereomeric transition states is the key to enantioselectivity. The transition state leading to the major enantiomer will be lower in energy than the one leading to the minor enantiomer.

Stereochemical Models: Plausible models often invoke non-covalent interactions such as hydrogen bonding, steric repulsion, and π-π stacking between the substrate, catalyst, and reagents. For example, in an organocatalyzed reaction, the enolate of this compound might form a well-defined complex with the chiral catalyst, where one face of the enolate is sterically shielded, forcing the electrophile to attack from the other face.

Transition State Analysis: Computational chemistry plays a vital role in elucidating the structures and energies of transition states. By calculating the energies of the different possible transition state geometries, researchers can predict and rationalize the observed stereochemical outcomes. For this compound, such analyses would provide valuable insights into how the bulky tert-butyl group and the bromine atom influence the geometry and stability of the transition states in various asymmetric transformations.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the unambiguous structural confirmation and purity evaluation of tert-butyl 2-bromo-3-oxobutanoate. While specific experimental spectra for this exact compound are not publicly cataloged, the expected chemical shifts can be accurately predicted based on its functional groups and the known spectral data of analogous compounds like tert-butyl bromoacetate (B1195939) and tert-butyl acetoacetate (B1235776). chemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. The three protons of the acetyl methyl group would also produce a singlet, shifted further downfield due to the proximity of the ketone carbonyl group. The single proton on the carbon bearing the bromine atom (the α-proton) would appear as a singlet at the most downfield position of the three, influenced by the electronegativity of both the adjacent bromine atom and the carbonyl group of the ester.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For this compound, five distinct signals are anticipated. The presence of two carbonyl carbons (one from the ester and one from the ketone) would be evident from signals in the highly deshielded region of the spectrum (typically 160-210 ppm).

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₃ | ~1.5 | Singlet | 9H |

| -C(O)CH ₃ | ~2.4 | Singlet | 3H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₃ | ~28 |

| -C (CH₃)₃ | ~83 |

| -C(O)C H₃ | ~29 |

| -C H(Br)- | ~45 |

| -C (O)CH₃ | ~198 |

The purity of a sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. The integration of the ¹H NMR signals should correspond to the proton ratios predicted by the structure (9:3:1).

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, a practice known as in-line or on-line analysis, particularly within flow chemistry setups. beilstein-journals.org By feeding the reaction mixture through an NMR flow cell, spectra can be acquired periodically. This allows chemists to track the consumption of starting materials and the formation of products over time. beilstein-journals.org For the synthesis of this compound (e.g., via bromination of tert-butyl acetoacetate), one could monitor the disappearance of the starting material's signals and the concurrent appearance and increase in intensity of the product's characteristic peaks. beilstein-journals.org Plotting the conversion percentage versus time allows for the determination of reaction kinetics and optimization of reaction conditions such as temperature, pressure, and catalyst loading. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. wiley.com The vibrational spectrum of a molecule serves as a unique fingerprint. wiley.com For this compound, the IR spectrum would be dominated by absorptions from its two carbonyl groups and its alkyl C-H bonds.

The most prominent features would be two strong, sharp absorption bands in the carbonyl region (1670–1780 cm⁻¹). pressbooks.pub The ester carbonyl (C=O) stretch is expected around 1735–1750 cm⁻¹, while the ketone carbonyl stretch typically appears at a slightly lower wavenumber, around 1715–1725 cm⁻¹. The presence of two distinct peaks in this region is strong evidence for the β-keto ester structure. Other significant absorptions include C-H stretching vibrations from the methyl and tert-butyl groups in the 2850–2980 cm⁻¹ range and the C-O stretching of the ester group between 1150 and 1250 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, likely between 500 and 600 cm⁻¹, which can be difficult to assign definitively. docbrown.info

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850 - 2980 | Medium to Strong |

| Ester C=O | Stretch | ~1740 | Strong |

| Ketone C=O | Stretch | ~1720 | Strong |

| Ester C-O | Stretch | 1150 - 1250 | Strong |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. nih.gov

For this compound (C₈H₁₃BrO₃), the molecular weight is 237.09 g/mol . chemsynthesis.com A key feature in its mass spectrum would be the isotopic pattern of the molecular ion. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z values of 236 and 238. docbrown.info This M and M+2 pattern is a definitive indicator of a monobrominated compound.

HRMS would confirm the molecular formula by measuring the exact mass of the molecular ion to several decimal places.

Common fragmentation pathways would likely involve:

Loss of a tert-butyl radical: [M - 57]⁺, resulting from the cleavage of the ester group, giving a prominent fragment ion.

Alpha-cleavage: Fission of bonds adjacent to the carbonyl groups.

Loss of a bromine radical: [M - 79/81]⁺.

Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₈H₁₃BrO₃]⁺ | Molecular Ion (M, M+2) | 236/238 |

| [C₄H₅BrO₃]⁺ | Loss of tert-butyl radical | 179/181 |

| [C₄H₉O]⁺ | tert-butyl cation | 57 |

Raman Spectroscopy for In-situ Reaction Monitoring and Kinetic Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR. It is particularly well-suited for in-situ reaction monitoring because it can often be performed directly through glass or plastic reaction vessels with minimal interference from the solvent. nih.gov This allows for uninterrupted data collection from a reaction as it proceeds. nih.gov

In the synthesis of this compound, a portable Raman spectrometer could be used to follow the reaction kinetics. nih.gov By focusing a laser on the reaction mixture, one could monitor the decrease in the intensity of Raman bands associated with the starting material (e.g., the C=C stretch if starting from an enol or enolate intermediate) and the increase in bands characteristic of the product. Plotting the intensity of these bands over time provides a kinetic profile of the reaction, enabling the study of reaction mechanisms and the optimization of process parameters. nih.govbirmingham.ac.uk

X-ray Crystallography for Absolute Stereochemistry Determination

The C2 carbon of this compound (the carbon bonded to the bromine) is a stereocenter. This means the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). While most analytical techniques cannot distinguish between enantiomers, single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. soton.ac.uk

To perform this analysis, a pure single crystal of one of the enantiomers is required. thieme-connect.de The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed. The presence of a "heavy" atom like bromine is particularly advantageous. The bromine atom causes anomalous dispersion of the X-rays, a phenomenon that allows for the unambiguous determination of the three-dimensional arrangement of the atoms in the crystal lattice. thieme-connect.de This analysis definitively establishes whether the crystal is composed of the (R)- or (S)-enantiomer, which is crucial in fields like pharmaceutical development where the biological activity of enantiomers can differ significantly. soton.ac.uk

Chromatographic Techniques (HPLC, TLC, MPLC) for Separation and Analysis

Chromatographic techniques are indispensable tools for the analysis and purification of this compound. These methods are crucial for monitoring the progress of its synthesis, assessing its purity, and isolating the compound from reaction mixtures and byproducts. The primary techniques employed include Thin-Layer Chromatography (TLC) for rapid qualitative analysis, High-Performance Liquid Chromatography (HPLC) for quantitative analysis and high-resolution separation, and Medium-Pressure Liquid Chromatography (MPLC) for preparative-scale purification.

Thin-Layer Chromatography (TLC)

TLC is a fundamental technique used for the routine monitoring of chemical reactions involving this compound. Its primary advantage is the ability to provide a quick assessment of the reaction's progress by separating the starting materials, intermediates, and the final product on a stationary phase, typically a silica (B1680970) gel plate.

Detailed research findings indicate that the synthesis of this compound from tert-butyl 3-oxobutanoate can be effectively monitored using TLC. chromforum.org By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, chemists can visualize the consumption of the starting material and the formation of the brominated product. A common mobile phase for this analysis is a mixture of ethyl acetate (B1210297) and hexane (B92381). chromforum.org

TLC Analysis Parameters for Reaction Monitoring

| Parameter | Condition | Purpose |

| Stationary Phase | Silica Gel Plate | Provides a polar surface for separation. |

| Mobile Phase | 10% Ethyl Acetate in Hexane | Elutes compounds based on polarity. chromforum.org |

| Visualization | UV light / Staining Agent | To visualize the separated spots on the plate. |

| Application | Monitoring the conversion of tert-butyl 3-oxobutanoate to the title compound. chromforum.org |

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolution and quantitative data compared to TLC, making it a powerful tool for purity assessment and detailed analytical studies of this compound and related β-keto esters. However, the analysis of these compounds presents a unique challenge due to their existence as a mixture of keto and enol tautomers in solution. This tautomerism can lead to poor peak shapes, such as broadening or splitting, in reverse-phase HPLC. chromforum.org

To overcome this issue, specific analytical strategies are employed. These include adjusting the mobile phase pH to favor one tautomeric form, increasing the column temperature to accelerate the interconversion between tautomers so that they elute as a single sharp peak, or using specialized columns like mixed-mode columns that offer alternative separation mechanisms. chromforum.org

While specific HPLC methods for this compound are not extensively detailed in the literature, methods for structurally similar compounds provide a strong basis for its analysis. For instance, the analysis of other bromo-keto esters and acetoacetates has been successfully demonstrated. sielc.comsielc.com Furthermore, given that this compound is chiral, chiral HPLC can be employed to separate its enantiomers. A Daicel Chiralcel OD column with a mobile phase like hexane/2-propanol is a common choice for resolving racemic mixtures of β-keto esters. google.com

Illustrative HPLC Methods for Related Keto Esters

| Parameter | Method 1 (Adapted from Ethyl Acetoacetate Analysis) sielc.com | Method 2 (Adapted from Ethyl 3-bromo-2-oxopropanoate Analysis) sielc.com | Method 3 (Chiral Separation) google.com |

| Column | Newcrom R1 (Reverse-Phase) | Newcrom R1 (Reverse-Phase) | Daicel Chiralcel OD |

| Mobile Phase | Acetonitrile / Water (e.g., 20/80) | Acetonitrile / Water with Acid Modifier (e.g., Phosphoric Acid) | Hexane / 2-Propanol |

| Detector | UV (200 nm) or ELSD | UV or Mass Spectrometry (MS) | UV / Polarimeter |

| Application | Purity analysis and quantitation. | Analysis of brominated keto esters. | Separation of enantiomers. |

Medium-Pressure Liquid Chromatography (MPLC)

For the purification of this compound on a larger scale than what is feasible with analytical HPLC, MPLC is the technique of choice. MPLC, often used interchangeably with flash column chromatography, operates at higher pressures than traditional gravity-fed column chromatography, resulting in faster and more efficient separations.

The development of an MPLC method is typically guided by preliminary TLC analysis. The solvent system that provides good separation of the target compound from impurities on a TLC plate is adapted for the MPLC system. For this compound, a normal-phase separation on a silica gel stationary phase is standard. google.com A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the concentration of a more polar solvent like ethyl acetate, is commonly used to elute the compounds from the column based on their polarity. This allows for the efficient removal of both less polar and more polar impurities.

Conceptual MPLC Purification Parameters

| Parameter | Condition | Purpose |

| Stationary Phase | Silica Gel (e.g., Merck 60) google.com | For preparative scale normal-phase separation. |

| Mobile Phase | Hexane / Ethyl Acetate Gradient | To effectively separate the product from starting materials and byproducts. |

| Detection | UV detector or fraction collection followed by TLC analysis. | To identify and collect the fractions containing the pure product. |

| Application | Isolation and purification of multi-gram quantities of the compound. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reactivity and Mechanism

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For compounds like tert-butyl 2-bromo-3-oxobutanoate, DFT calculations can elucidate the pathways of various reactions, such as nucleophilic substitution or enolate formation.

DFT studies on related α-haloketones have provided significant insights into their reaction mechanisms. For instance, computational modeling of the reaction between α-bromoacetophenone and nucleophiles has been used to understand the factors controlling nucleophilic substitution. upenn.edu These studies show how the interaction between the nucleophile and the α-carbon, as well as the role of the solvent, can be modeled to predict reaction barriers and outcomes. upenn.edu Similarly, DFT has been employed to study the mechanisms of aldehyde deformylations and halogen dance reactions, revealing the intricate details of transition states and reaction energy profiles. acs.orgwhiterose.ac.uk

A hypothetical DFT study on the reaction of this compound with a nucleophile (Nu-) might yield data such as that presented in the table below.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu-) | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +15.2 |

| Products | B3LYP/6-31G(d) | -10.5 |

| Note: This table is illustrative and based on typical values for related reactions. |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound, dictated by the rotation around its single bonds, is crucial for its reactivity. Conformational analysis, often performed using computational methods, aims to identify the most stable conformations and the energy barriers between them. The bulky tert-butyl group is expected to impose significant steric constraints, influencing the preferred molecular shape.

In acyclic systems like this compound, the relative orientation of the carbonyl group, the bromine atom, and the tert-butoxy (B1229062) group is of particular interest. Stereoelectronic effects, such as the alignment of the C-Br bond with the π-system of the carbonyl group, can significantly impact the molecule's electrophilicity and the stereochemical outcome of its reactions.

Computational studies on similar structures, such as those containing tert-butyl groups on cyclohexane (B81311) rings, consistently show a strong preference for conformations that place the bulky group in a position to minimize steric hindrance. upenn.edubrainly.com For this compound, this would mean that rotation around the C-C and C-O bonds will be constrained to avoid unfavorable interactions. The lowest energy conformation would likely have the bulky tert-butyl group positioned away from the rest of the molecule.

The table below illustrates hypothetical relative energies for different conformers of this compound, which could be obtained through computational analysis.

| Conformer | Dihedral Angle (O=C-C-Br) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.0 |

| Syn-periplanar | 0° | 4.5 |

| Gauche | 60° | 1.8 |

| Note: This table is for illustrative purposes. |

Molecular Modeling of Intermediates and Transition States

Understanding a chemical reaction requires detailed knowledge of the high-energy species involved, namely intermediates and transition states. Molecular modeling is an indispensable tool for characterizing these fleeting structures that are often impossible to observe experimentally.

For this compound, reactions such as enolate formation, nucleophilic attack at the carbonyl carbon, or substitution at the α-carbon all proceed through specific transition states. Computational modeling can determine the geometry, energy, and vibrational frequencies of these transition states. For instance, in an SN2 reaction, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken C-Br bond. DFT calculations have been successfully used to model such transition states in related α-haloketone reactions. upenn.edu The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

Modeling can also shed light on the structure of reactive intermediates. For example, the enolate of this compound is a key intermediate in many of its reactions. Computational analysis can predict its geometry, charge distribution, and relative stability, which are crucial for understanding its subsequent reactions.

| Parameter | Reactant | Transition State | Product |

| C-Br bond length (Å) | 1.95 | 2.25 | (cleaved) |

| C-Nu bond length (Å) | (not bonded) | 2.10 | 1.45 |

| Imaginary Frequency (cm-1) | N/A | -350 | N/A |

| Note: This table represents hypothetical data for an SN2 reaction at the α-carbon and is for illustrative purposes. |

Theoretical Assessment of Reactivity Indices

For this compound, key reactivity indices would include:

Fukui Functions: These indicate the propensity of a site in a molecule to undergo nucleophilic, electrophilic, or radical attack. For this molecule, the Fukui function would likely show the carbonyl carbon and the α-carbon as the primary electrophilic sites.

Local Softness: This index helps to predict the reactivity of different sites within the molecule based on the Hard-Soft Acid-Base (HSAB) principle.

Studies on other β-keto esters have utilized these theoretical reactivity indices to understand and predict their biological activities and chemical behavior. chemsynthesis.comuni.lu By calculating these indices for this compound, one could gain a deeper understanding of its reactivity profile and predict its behavior in various chemical environments.

| Atomic Site | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |

| Carbonyl Carbon | 0.25 | 0.05 |

| α-Carbon | 0.18 | 0.08 |

| Carbonyl Oxygen | 0.09 | 0.30 |

| Note: The values in this table are hypothetical and for illustrative purposes only, representing a potential outcome of a reactivity index analysis. |

Applications in Complex Molecule Synthesis and Intermediate Chemistry

Role as a Versatile Synthetic Building Block

Tert-butyl 2-bromo-3-oxobutanoate is recognized for its utility as a flexible component in organic synthesis. Its chemical structure, incorporating a bromine atom and a tert-butyl ester group, allows for a variety of chemical transformations. This adaptability makes it a valuable starting material or intermediate for constructing more complex molecules. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the ester can be hydrolyzed or transformed into other functional groups as needed.

Precursors for Substituted Cyclopropanes in Organic Synthesis

One of the notable applications of this compound is in the formation of substituted cyclopropanes. These three-membered ring structures are important motifs in numerous biologically active compounds and natural products. The reaction of this compound with various nucleophiles and subsequent intramolecular cyclization reactions can lead to the formation of highly functionalized cyclopropane (B1198618) derivatives. This synthetic route provides a valuable method for accessing these important molecular frameworks.

Intermediates in the Synthesis of Pharmaceutically Relevant Compounds

The significance of this compound is particularly evident in its role as an intermediate in the production of key pharmaceutical compounds.

Atorvastatin, a widely prescribed medication for lowering cholesterol, possesses a complex chiral side chain that is crucial for its therapeutic activity. The synthesis of this side chain often involves the use of intermediates derived from tert-butyl acetoacetate (B1235776). While the direct use of this compound is a specific step, the broader synthetic pathways highlight the importance of related C4 building blocks. For instance, a key intermediate for the atorvastatin side chain is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. internationaljournalssrg.orgresearchgate.net The synthesis of such chiral intermediates can be achieved through various routes, some of which may involve precursors structurally related to this compound.

| Atorvastatin Side Chain Synthesis | Details |

| Target Intermediate | tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate researchgate.net |

| Key Synthetic Steps | May involve Blaise reaction and Raney Ni catalyzed hydrogenation researchgate.net |

| Starting Materials | Can include (R)-epichlorohydrin researchgate.net |

In the field of antibiotics, tert-butyl 3-oxobutanoate, a closely related precursor, is an important intermediate for the synthesis of cephalosporin compounds. google.com Specifically, it is utilized in the production of the aminothiazole moiety of certain cephalosporins. google.com The synthesis of these antibiotics relies on the availability of such key building blocks to construct the complex molecular architecture required for their antibacterial activity.

| Cephalosporin Intermediate Synthesis | Details |

| Key Intermediate | tert-butyl 3-oxobutyrate google.com |

| Application | Synthesis of the aminothiazole moiety in aminothiazole cephalosporins google.com |

| Significance | Important for the production of broad-spectrum antibiotics google.com |

Synthesis of α-Glycolic Acid Derivatives

This compound can also serve as a precursor for the synthesis of α-glycolic acid derivatives. These compounds are characterized by a hydroxyl group on the carbon atom adjacent to the carboxylic acid group. Silyl glyoxylates, which can be prepared from precursors like t-butyl acetoacetate, are used in multicomponent coupling reactions to produce substituted glycolic acid derivatives. fgcu.edu This methodology allows for the construction of complex α-hydroxy esters, which are valuable in various areas of organic synthesis.

Preparation of N-Protected β-Amino Ketones

The synthesis of N-protected β-amino ketones is another area where derivatives of tert-butyl acetoacetate find application. These compounds are valuable intermediates in the synthesis of various nitrogen-containing molecules, including pharmaceuticals and other biologically active compounds. The preparation of these ketones can be achieved through various synthetic routes, often involving the reaction of an activated carboxylic acid derivative with an amine, followed by further transformations.

Contribution to the Synthesis of Enantiopure Hydroxylated β-Keto Esters

The synthesis of enantiopure α-hydroxy-β-keto esters is of significant interest in medicinal and synthetic chemistry, as these motifs are key structural units in many biologically active molecules. The primary strategies for accessing these compounds involve the asymmetric α-hydroxylation of β-keto ester enolates using electrophilic oxygen sources in the presence of chiral catalysts, or the asymmetric reduction of α-diketo esters.

A thorough review of scientific literature does not reveal established methods for the direct conversion of this compound into enantiopure hydroxylated β-keto esters. The presence of the bromine atom at the α-position precludes the direct formation of an enolate, which is a necessary step in the most common asymmetric hydroxylation pathways. While multi-step synthetic routes could theoretically be devised, for instance, involving nucleophilic substitution of the bromide followed by enzymatic resolution, such specific applications for this compound are not prominently documented in peer-reviewed research. The asymmetric synthesis of related compounds, such as (S)-tert-butyl 3-hydroxybutyrate, typically proceeds via the enzymatic reduction of the parent compound, tert-butyl acetoacetate researchgate.net.

Utility in the Preparation of Diazo Compounds

This compound is a valuable precursor in the synthesis of nitrogen-containing intermediates, notably diazo compounds. α-Diazo-β-keto esters are highly useful in organic synthesis, serving as precursors to carbenoids for cyclopropanation, C-H insertion, and Wolff rearrangement reactions.

The most common method for synthesizing tert-butyl 2-diazo-3-oxobutanoate is the Regitz diazo-transfer reaction. researchgate.netresearchgate.net This reaction typically involves the treatment of an active methylene (B1212753) compound, in this case, tert-butyl acetoacetate, with a sulfonyl azide (B81097) (like p-toluenesulfonyl azide) in the presence of a base.

However, α-halo esters such as this compound can also be converted into their corresponding α-diazo esters. One documented method involves the reaction of α-bromo esters with N,N'-ditosylhydrazine. This provides an alternative pathway to α-diazo compounds directly from their α-halogenated precursors.

Furthermore, the α-bromo position of the molecule allows for nucleophilic substitution reactions. Treatment of α-bromo ketones with sodium azide is a standard method for the preparation of α-azido ketones. These α-azido ketones are themselves versatile intermediates, which can be used in the synthesis of various nitrogen-containing heterocycles.

The conversion pathways highlight the role of this compound as a strategic starting material for accessing reactive diazo intermediates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 2-bromo-3-oxobutanoate, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound is typically synthesized via bromination of tert-butyl acetoacetate using bromine or N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the brominating agent. Catalysts like Lewis acids (e.g., ZnBr₂) may enhance regioselectivity. Monitor reaction progress via TLC or GC-MS to terminate at maximal yield.

- Key Considerations : Side products like over-brominated derivatives can form if reaction time exceeds optimal thresholds. Quenching with aqueous sodium thiosulfate minimizes residual bromine hazards .

Q. How should researchers characterize the purity and structural integrity of tert-butyl 2-bromo-3-oxobutanoate post-synthesis?

- Methodology :

- Spectroscopy : Use -NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet) and the α-bromo ketone moiety (δ ~4.3–4.5 ppm for adjacent protons). -NMR should show carbonyl peaks at ~200 ppm and brominated carbon at ~40 ppm.

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Physical Properties : Compare observed melting point (103–106°C) with literature values to detect impurities .

Q. What safety protocols are critical when handling tert-butyl 2-bromo-3-oxobutanoate in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators for aerosol protection.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile brominated byproducts.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of tert-butyl 2-bromo-3-oxobutanoate in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies comparing substitution rates with analogous methyl or ethyl esters. Use DFT calculations to model transition states and steric hindrance effects. Experimental data (e.g., values) can reveal how the tert-butyl group retards SN2 mechanisms, favoring elimination pathways under basic conditions. Reference crystallographic data to quantify steric parameters (e.g., Tolman cone angles) .

Q. What are the potential competing reaction pathways when using tert-butyl 2-bromo-3-oxobutanoate in nucleophilic substitution reactions, and how can selectivity be controlled?

- Methodology :

- Pathway Analysis : Under basic conditions (e.g., K₂CO₃), elimination to form α,β-unsaturated ketones competes with substitution. Use low-polarity solvents (e.g., toluene) and bulky nucleophiles (e.g., tert-butoxide) to favor substitution.

- Monitoring Tools : In-situ IR spectroscopy tracks carbonyl intermediate formation. Quench aliquots at intervals for GC-MS analysis to quantify product ratios .

Q. How can the stability of tert-butyl 2-bromo-3-oxobutanoate be assessed under varying storage conditions (e.g., temperature, humidity)?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation via NMR (disappearance of bromine signals) and LC-MS (detection of hydrolysis products like tert-butyl acetoacetate).

- Recommendations : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis. Include desiccants like silica gel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products